molecular formula C7H11NO B080403 Methyl-(5-methyl-furan-2-ylmethyl)-amine CAS No. 14668-91-8

Methyl-(5-methyl-furan-2-ylmethyl)-amine

Cat. No. B080403
CAS RN: 14668-91-8
M. Wt: 125.17 g/mol
InChI Key: GHATXKUOUZLMGN-UHFFFAOYSA-N
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Description

“Methyl-(5-methyl-furan-2-ylmethyl)-amine” is a chemical compound. It is also known as “2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol” with a CAS Number of 22099-62-3 . The molecular weight of this compound is 155.2 .


Molecular Structure Analysis

The molecular structure of “Methyl-(5-methyl-furan-2-ylmethyl)-amine” is represented by the linear formula C8H13NO2 . The InChI code for this compound is 1S/C8H13NO2/c1-7-2-3-8(11-7)6-9-4-5-10/h2-3,9-10H,4-6H2,1H3 .


Physical And Chemical Properties Analysis

The boiling point of “Methyl-(5-methyl-furan-2-ylmethyl)-amine” is 138/9 Torr . The compound is represented by the linear formula C8H13NO2, and it has a molecular weight of 155.2 .

Scientific Research Applications

Furan Platform Chemicals

  • Scientific Field : Green Chemistry
  • Application Summary : Furan platform chemicals (FPCs) are being used as an alternative to traditional resources like crude oil in the chemical industry . They are directly available from biomass and can be used to synthesize a wide range of compounds .
  • Methods of Application : The synthesis of chiral furans involves the direct reaction of methyl furoate with peracetylated ribofuranose in the presence of a Lewis acid . The product, methyl 5-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)-2-furoate, was isolated in 60% yield and the β-anomer was the only product .
  • Results or Outcomes : The main outcome of this research is the potential for a wide range of compounds to be economically synthesized from biomass via FPCs .

4-Methyl-N-(5-methyl-furan-2-ylmethyl)-benzenesulfonamide

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound, also known as N-(5-Methyl-furfuryl)-p-toluenesulfonamide, is a heterocycle and a sulfonamide . It can be prepared from commercially available 5-methylfurfural .
  • Methods of Application : The synthesis involves the preparation of 5-methylfurfurylamine from 5-methylfurfural via the oxime, followed by LiAlH4 reduction . The resulting 5-methylfurfurylamine is then reacted with p-toluenesulfonyl chloride in tert-butylmethyl ether (MTBE) at -15 °C .
  • Results or Outcomes : The reaction yields a colourless crystalline solid, which is recrystallized from ethanol/pentane to yield 88% of the product .

Synthesis of Chiral Furans

  • Scientific Field : Organic Chemistry
  • Application Summary : Furan platform chemicals (FPCs) can be used to synthesize chiral furans . Chiral furans are important in the synthesis of pharmaceuticals and other bioactive compounds .
  • Methods of Application : The synthesis of chiral furans involves the reaction of methyl furoate with formaldehyde in the presence of HCl and zinc chloride . This reaction yields a 5-chloromethylated derivative, which can be transformed into 2,5-furandicarboxylic acid (FDCA) by the action of nitric acid .
  • Results or Outcomes : The synthesis of chiral furans from FPCs provides a cost-effective and environmentally friendly method for the production of pharmaceuticals and other bioactive compounds .

Trimethyl-(5-methyl-furan-2-ylmethyl)-ammonium, Iodide

  • Scientific Field : Organic Chemistry
  • Application Summary : Trimethyl-(5-methyl-furan-2-ylmethyl)-ammonium, iodide is a compound that can be synthesized and used in various chemical reactions .
  • Methods of Application : The specific methods of application or experimental procedures for this compound would depend on the specific reaction or process it is being used in .
  • Results or Outcomes : The outcomes obtained would also depend on the specific reaction or process .

Safety And Hazards

“Methyl-(5-methyl-furan-2-ylmethyl)-amine” is classified as an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

While specific future directions for “Methyl-(5-methyl-furan-2-ylmethyl)-amine” are not available, research into furan platform chemicals (FPCs) is ongoing, with a focus on the development of bio-based materials beyond the manufacture of fuels and monomers .

properties

IUPAC Name

N-methyl-1-(5-methylfuran-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-6-3-4-7(9-6)5-8-2/h3-4,8H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHATXKUOUZLMGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368579
Record name Methyl-(5-methyl-furan-2-ylmethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-(5-methyl-furan-2-ylmethyl)-amine

CAS RN

14668-91-8
Record name Methyl-(5-methyl-furan-2-ylmethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[(5-methylfuran-2-yl)methyl]amine
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